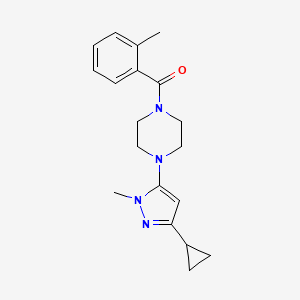

![molecular formula C9H7ClN2O2 B2665678 Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 760144-55-6](/img/structure/B2665678.png)

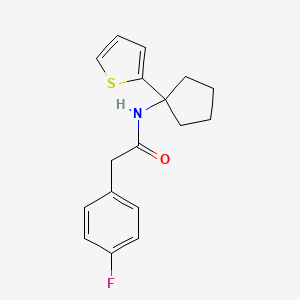

Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the CAS Number: 760144-55-6. It has a molecular weight of 210.62 and its IUPAC name is methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique

Coordination Polymers and Supramolecular Frameworks

Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate has been utilized in constructing coordination polymers. A study by Yin et al. (2021) explored the use of a related ligand, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid, in forming zero-dimensional complexes and one-dimensional coordination polymers. These structures further assembled into three-dimensional supramolecular frameworks, demonstrating the versatility of chloroimidazo[1,2-a]pyridine derivatives in materials science and coordination chemistry (Yin et al., 2021).

Synthesis of Chloroimidazo[4,5-c]pyridines and Derivatives

In the realm of organic synthesis, chloroimidazo[1,2-a]pyridine derivatives have been synthesized for various applications. Rousseau and Robins (1965) provided a new route for synthesizing various chloroimidazo[4,5-c]pyridines, highlighting the chemical flexibility and potential utility of these compounds in diverse synthetic pathways (Rousseau & Robins, 1965).

Fluorescent Molecular Rotors

In the field of molecular sensing, derivatives of chloroimidazo[1,2-a]pyridine have been used to create fluorescent molecular rotors (FMRs). Jadhav and Sekar (2017) synthesized FMRs by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with active methylene moieties. These FMRs demonstrated significant potential in viscosity sensing applications, revealing the applicability of chloroimidazo[1,2-a]pyridine derivatives in advanced sensing technologies (Jadhav & Sekar, 2017).

Palladium-Mediated Alkenylation

In a study by Koubachi et al. (2008), the chloroimidazo[1,2-a]pyridine scaffold was used in palladium-mediated alkenylation reactions. This process enabled the synthesis of 3-alkenylimidazo[1,2-a]pyridines, showcasing the reactivity of chloroimidazo[1,2-a]pyridine derivatives in the context of complex organic transformations and the synthesis of polyfunctional compounds (Koubachi et al., 2008).

Mécanisme D'action

While the specific mechanism of action for “Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate” is not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Propriétés

IUPAC Name |

methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUZMHIRKMOZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN2C1=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(benzylcarbamoylamino)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2665597.png)

![N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2665598.png)

![7-chloro-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2665602.png)

![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)

![2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2665610.png)

![N-(4-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2665615.png)

![(4Ar,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B2665616.png)